molecular formula C18H18N4O2 B11590607 N'-[(E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-methylbenzohydrazide

N'-[(E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-methylbenzohydrazide

Cat. No.: B11590607
M. Wt: 322.4 g/mol
InChI Key: DKMFBJUHEGSTHV-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE typically involves the condensation reaction of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with metal ions, which can then interact with biological molecules. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved include various signal transduction pathways that regulate gene expression and cellular functions .

Comparison with Similar Compounds

Similar compounds include other Schiff base hydrazones such as:

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(E)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]-3-methylbenzamide

InChI

InChI=1S/C18H18N4O2/c1-12-5-4-6-14(9-12)17(23)20-19-11-13-7-8-15-16(10-13)22(3)18(24)21(15)2/h4-11H,1-3H3,(H,20,23)/b19-11+

InChI Key

DKMFBJUHEGSTHV-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC3=C(C=C2)N(C(=O)N3C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC3=C(C=C2)N(C(=O)N3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.